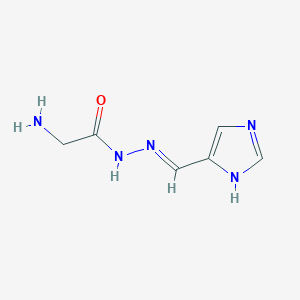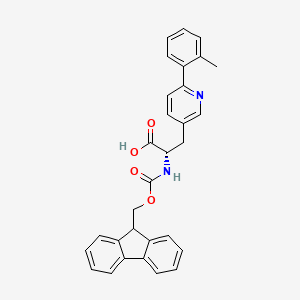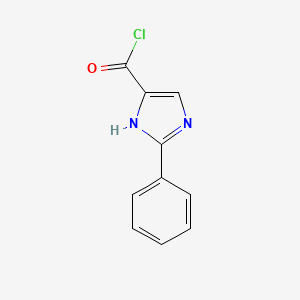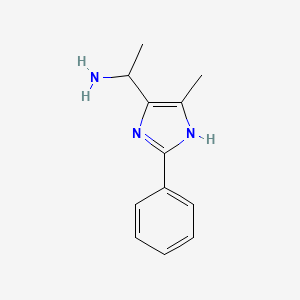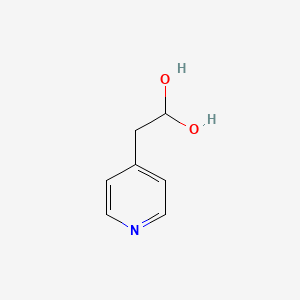
2-(Pyridin-4-yl)ethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)ethane-1,1-diol is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of a pyridine ring attached to an ethane-1,1-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)ethane-1,1-diol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)ethane-1,1-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid or pyridine-4-aldehyde.
Reduction: Formation of pyridine-4-ethanol or pyridine-4-ethylamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)ethane-1,1-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties such as catalytic activity, fluorescence, and magnetic behavior. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Di(pyridin-4-yl)ethane: Similar structure but lacks the diol functionality.
1,2-Di(pyridin-3-yl)ethane: Similar structure with pyridine rings at different positions.
1,2-Di(pyridin-2-yl)ethane: Similar structure with pyridine rings at different positions.
Uniqueness
2-(Pyridin-4-yl)ethane-1,1-diol is unique due to the presence of both the pyridine ring and the ethane-1,1-diol moiety. This combination imparts distinct chemical properties, such as the ability to form hydrogen bonds and coordinate with metal ions. These properties make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-pyridin-4-ylethane-1,1-diol |
InChI |
InChI=1S/C7H9NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4,7,9-10H,5H2 |
InChI Key |
QZYWQNOQZBYDDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
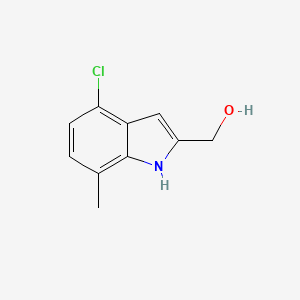
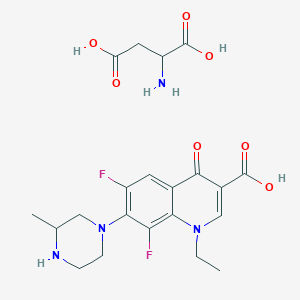


![2-[(Z)-[3-[(Z)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B12824913.png)

